Agastinol

Apoptosis inhibition Caspase-3 assay U937 leukemia

Agastinol (CAS 413615-33-5) is a tetrahydrofuran lignan isolated from the whole plant of Agastache rugosa (Korean mint). Its structure was elucidated as (8S,7'R,8'S)-4-hydroxybenzoic acid 4-(4-hydroxy-3-methoxybenzyl)-2-(4-hydroxy-3-methoxyphenyl)tetrahydrofuran-3-ylmethyl ester, with molecular formula C₂₇H₂₈O₈ and molecular weight 480.5 g/mol.

Molecular Formula C27H28O8
Molecular Weight 480.5 g/mol
Cat. No. B1221927
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAgastinol
Synonyms(8S,7'R,8'S)-4-hydroxybenzoic acid 4-(4-hydroxy-3-methoxybenzyl)-2-(4-hydroxy-3-methoxyphenyl)tetrahydrofuran-3-ylmethyl ester
agastinol
Molecular FormulaC27H28O8
Molecular Weight480.5 g/mol
Structural Identifiers
SMILESCOC1=C(C=CC(=C1)CC2COC(C2COC(=O)C3=CC=C(C=C3)O)C4=CC(=C(C=C4)O)OC)O
InChIInChI=1S/C27H28O8/c1-32-24-12-16(3-9-22(24)29)11-19-14-34-26(18-6-10-23(30)25(13-18)33-2)21(19)15-35-27(31)17-4-7-20(28)8-5-17/h3-10,12-13,19,21,26,28-30H,11,14-15H2,1-2H3/t19-,21-,26+/m1/s1
InChIKeyGFXHOKACHHWSQG-KCPMXOJXSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Agastinol: A Tetrahydrofuran Lignan Apoptosis Inhibitor from Agastache rugosa


Agastinol (CAS 413615-33-5) is a tetrahydrofuran lignan isolated from the whole plant of Agastache rugosa (Korean mint). Its structure was elucidated as (8S,7'R,8'S)-4-hydroxybenzoic acid 4-(4-hydroxy-3-methoxybenzyl)-2-(4-hydroxy-3-methoxyphenyl)tetrahydrofuran-3-ylmethyl ester, with molecular formula C₂₇H₂₈O₈ and molecular weight 480.5 g/mol [1]. Agastinol belongs to the furanoid lignan subclass and is one of only two lignans identified from the genus Agastache, the other being its structural analog agastenol [2]. The compound inhibits etoposide-induced caspase-3 activation and apoptosis in U937 human monocytic leukemia cells, positioning it as a research tool for apoptosis modulation studies [1].

Why Agastinol Cannot Be Substituted by Generic Lignans or In-Class Apoptosis Inhibitors


Agastinol cannot be replaced by its closest structural analog agastenol or other tetrahydrofuran lignans for apoptosis research without compromising experimental continuity. Despite sharing a nearly identical core scaffold, the two compounds differ at the critical C7–C8 bond (single bond in agastinol vs. double bond in agastenol), resulting in distinct stereochemistry (8S,7'R,8'S vs. 7'R,8'S), opposite optical rotations (−30° vs. +45°), and a 1.33-fold difference in apoptosis inhibitory potency [1]. Beyond the Agastache genus, other tetrahydrofuran lignans from Leonurus japonicus or Schizandra species exhibit either pro-apoptotic rather than anti-apoptotic activity or act through entirely different mechanisms, making cross-class substitution scientifically inappropriate [2]. Even well-known apoptosis modulators such as heptelidic acid and PDTC differ in potency and mechanism, precluding direct interchangeability in standardized U937 caspase-3 assays [1].

Quantitative Differentiation Evidence for Agastinol Against Key Comparators


Apoptosis Inhibitory Potency: Direct Head-to-Head Comparison of Agastinol vs. Agastenol in U937 Leukemia Cells

In the primary characterization study, agastinol (1) and agastenol (2) were tested side by side for inhibition of etoposide-induced caspase-3 induction in U937 human monocytic leukemia cells. Agastinol exhibited an IC₅₀ of 15.2 µg/mL (31.6 µM), while agastenol showed greater potency with an IC₅₀ of 11.4 µg/mL (23.8 µM), representing a 1.33-fold difference [1]. Both compounds were less potent than the reference inhibitor pyrrolidine dithiocarbamate (PDTC, IC₅₀ = 8.3 µg/mL) tested in the same assay plate [1]. This direct intra-study comparison establishes agastenol as the more potent analog, but agastinol's distinct stereochemical configuration may confer different selectivity or physicochemical properties relevant to downstream applications.

Apoptosis inhibition Caspase-3 assay U937 leukemia

Structural Differentiation: C7–C8 Bond Saturation and Stereochemical Configuration as Drivers of Differential Activity

Agastinol and agastenol share identical substituent groups (4-hydroxybenzoic acid ester, two 4-hydroxy-3-methoxyphenyl moieties) but differ fundamentally at the tetrahydrofuran ring: agastinol possesses a single bond at C7–C8 with trans H-7′/H-8′ and cis H-8′/H-8 configurations (optical rotation −30°), while agastenol contains a C7=C8 double bond in E-geometry with trans H-7′/H-8′ (optical rotation +45°) [1]. This single-bond vs. double-bond difference alters ring planarity, conformational flexibility, and electronic distribution across the furan core, which likely underpins the 1.33-fold potency difference. In the broader tetrahydrofuran lignan class, related compounds from Leonurus japonicus suppress apoptosis in HL-7702 hepatocytes, but their stereochemical configurations differ from agastinol, preventing direct structural interchange [2].

Tetrahydrofuran lignan Stereochemistry Structure-activity relationship

Cross-Study Potency Comparison: Agastinol vs. Heptelidic Acid and Rengyolone in the Same U937 Caspase-3 Assay Platform

Multiple natural products have been evaluated in the identical experimental paradigm of etoposide-induced caspase-3 induction in U937 cells, enabling cross-study potency ranking. Agastinol (IC₅₀ = 31.6 µM) falls within an intermediate potency range compared to heptelidic acid (a sesquiterpene lactone, IC₅₀ = 40 µM [2]) and rengyolone (IC₅₀ = 38.96 µM [3]), but is less potent than gentisyl alcohol (IC₅₀ ≈ 3.0 µg/mL [4]). Importantly, agastinol is structurally distinct from all of these compounds, belonging to the tetrahydrofuran lignan class rather than sesquiterpene lactones, iridoids, or phenolic alcohols. This structural divergence may translate into different selectivity profiles against other caspase family members or alternative cell death pathways, although direct selectivity data remain unavailable.

Cross-study comparison Caspase-3 inhibition Apoptosis modulator

Genus-Level Exclusivity: Agastinol as One of Only Two Lignans Isolated from Agastache Species

A comprehensive review of Agastache phytochemistry identified only two lignans across all 22 species in the genus: agastinol and agastenol, both from A. rugosa [1]. The dominant secondary metabolites in Agastache are phenylpropanoids (rosmarinic acid, caffeic acid derivatives) and terpenoids (ursolic acid, oleanolic acid, maslinic acid), not lignans [1]. This makes agastinol exceptionally rare within its genus and source organism. In contrast, abundant Agastache compounds such as rosmarinic acid and acacetin are widely distributed across multiple plant families (Lamiaceae, Boraginaceae, etc.), making them far less specific as chemotaxonomic or pharmacological probes. The limited natural abundance of agastinol—isolated from 3 kg of dried whole plant material yielding only milligram quantities [2]—further underscores its scarcity value for research procurement.

Phytochemistry Chemotaxonomy Natural product uniqueness

Recommended Procurement Scenarios for Agastinol Based on Quantified Differentiation Evidence


Apoptosis Mechanism Studies Requiring a Tetrahydrofuran Lignan Scaffold with Defined Stereochemistry

Agastinol is the appropriate choice for laboratories studying structure-activity relationships (SAR) of tetrahydrofuran lignans as caspase-3 modulators. Its well-characterized stereochemistry (8S,7′R,8′S) and the availability of its closely related analog agastenol (differing only at the C7–C8 bond) enable pairwise comparative studies to dissect the contribution of furan ring saturation to anti-apoptotic activity [1]. The direct IC₅₀ data from the same assay plate (agastinol 15.2 µg/mL vs. agastenol 11.4 µg/mL) provide a quantitative baseline for evaluating synthetic derivatives [1].

Natural Product Reference Standard for Agastache rugosa Authentication and Quality Control

Agastinol serves as a species-specific marker compound for A. rugosa, distinguishing it from other Agastache species that lack lignan constituents [2]. Analytical laboratories performing HPLC or LC-MS fingerprinting of Agastache herbal materials can use agastinol as a reference standard for identity testing, as its presence is restricted to A. rugosa among the 22 Agastache species [2]. This application is supported by the compound's unique status as one of only two lignans in the entire genus [2].

Anti-Apoptotic Probe Development for Leukemia Cell Line Research

For research groups using the U937 human monocytic leukemia cell line as a model for apoptosis, agastinol offers an intermediate-potency tool compound (IC₅₀ = 31.6 µM) that is structurally distinct from commonly used apoptosis inhibitors such as PDTC or z-VAD-fmk [1]. Its tetrahydrofuran lignan core provides a different chemotype for chemical biology target identification studies, where using structurally diverse probe molecules increases the probability of identifying novel protein targets involved in caspase-3 regulation [1].

Phytochemical Library Curation Focused on Rare Lignan Chemotypes

Institutions building natural product screening libraries for drug discovery should prioritize agastinol for its rarity: it is one of only two lignans from the Agastache genus and is not commercially available as a bulk commodity, unlike rosmarinic acid or acacetin [2]. Including agastinol in screening decks diversifies the chemical space coverage of lignan-focused collections, particularly for assays targeting apoptosis modulation where its specific caspase-3 inhibitory profile has been quantitatively established [1].

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